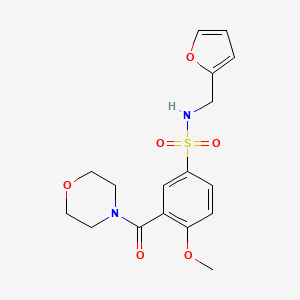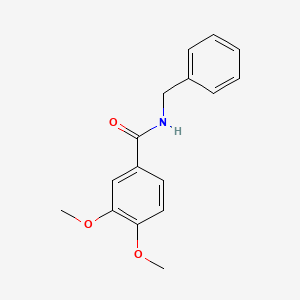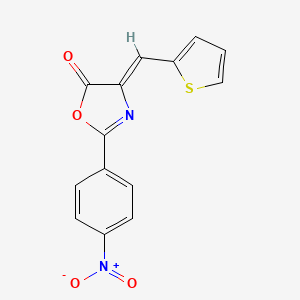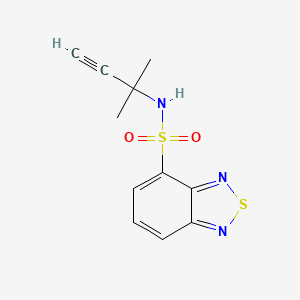![molecular formula C17H16ClNO5 B5588268 2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5588268.png)
2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate" is a chemical entity known for its distinct structural features. This information covers its synthesis, molecular structure, chemical reactions, and properties, excluding its applications, drug use, dosages, and side effects.
Synthesis Analysis
The synthesis of derivatives similar to the compound often involves reactions of amino acids or their derivatives with various chemical agents to form complex structures. For example, derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide in the presence of bases or under phase transfer conditions to yield ketene dithioacetals, indicating a method for synthesizing complex acetate derivatives (Dölling, Frost, Heinemann, & Hartung, 1993).
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule. For compounds similar to "2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate," X-ray crystallography and NMR spectroscopy are common techniques for elucidating their structure. An example is the characterization of methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate, which exhibits a non-planar C=N-C=C group, showcasing the detailed molecular structure of complex acetate derivatives (Dölling, Frost, Heinemann, & Hartung, 1993).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like "2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate" can be quite complex. For instance, the study on the electrooxidation of 2-amino-3-cyano-4-phenylthiophene presents an example of how similar compounds undergo chemical transformations, such as dimerization upon electrooxidation, leading to the formation of photoluminescent materials, indicating potential chemical behavior and properties (Ekinci, Horasan, Altundas, & Demir, 2000).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, boiling points, and solubility, are crucial for their characterization and application. While specific data on "2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate" is not provided, studies on similar compounds offer insights into methodologies for assessing these properties, such as spectroscopic techniques and crystallography.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, define a compound's behavior in chemical reactions. The synthesis and characterization of tribenzyltin(IV) and dibenzyltin(IV) complexes of related compounds provide insight into how modifications in the chemical structure can lead to diverse chemical properties and reactivities, showcasing the intricate nature of chemical property analysis (Baul, Masharing, Rivarola, Smith, & Butcher, 2007).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
- Antimicrobial Agents : A study by Sah et al. (2014) describes the synthesis of formazans from a Mannich base as antimicrobial agents. Although the compound is not directly mentioned, the research methodology and application in antimicrobial activity highlight the significance of synthesizing and studying similar compounds for potential therapeutic uses (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis and Structural Analysis
- Novel Cyanopyridine Synthesis : Xiao-hui Yang et al. (2011) synthesized a novel cyanopyridine compound, showcasing the utility of similar chemical structures in the development of new materials or molecules with unique properties. This study emphasizes the importance of structural analysis in understanding the potential applications of these compounds (Yang, Liu, Zhou, Cui, & Lin, 2011).
Metabolic Studies
- Metabolism of Psychoactive Phenethylamines : Kanamori et al. (2002) explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites. Although this study focuses on a specific psychoactive compound, it underlines the importance of metabolic studies in understanding the biological implications of chemical compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Theoretical Studies
- Hydrogen Bonds in Thiazole Derivatives : Castro et al. (2007) conducted a theoretical study on intramolecular hydrogen bonds in thiazole derivatives. This research provides insights into the electronic and structural characteristics of similar compounds, potentially guiding the design of new molecules with desired properties (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
[2-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-10(20)24-14-7-5-4-6-11(14)17(21)19-13-9-15(22-2)12(18)8-16(13)23-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMUZSROOLWRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)
![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)

![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)

![3-[(2-chlorobenzyl)thio]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5588240.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5588241.png)


![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5588255.png)

![ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate](/img/structure/B5588273.png)

![1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)